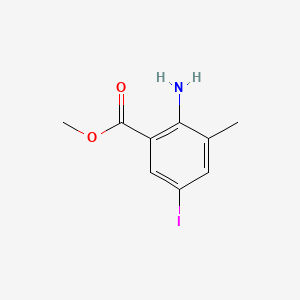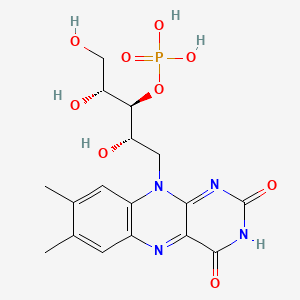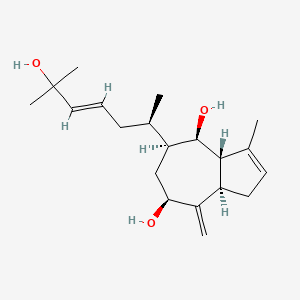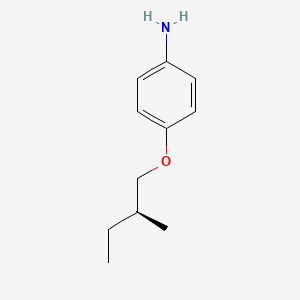
(S)-4-(2-Methyl-butoxy)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(2-Methyl-butoxy)-phenylamine is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as MBPA, and it is a chiral amine that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is synthesized using a specific method, and it has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.
Mécanisme D'action
The exact mechanism of action of (S)-4-(2-Methyl-butoxy)-phenylamine is not fully understood. However, it is believed to work by inhibiting the production of certain enzymes and proteins that are involved in inflammation and pain. It may also work by interacting with specific receptors in the nervous system that are involved in pain perception.
Effets Biochimiques Et Physiologiques
Studies have shown that (S)-4-(2-Methyl-butoxy)-phenylamine has a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, making it a promising candidate for the development of new drugs for the treatment of inflammatory and painful conditions. It has also been found to have insecticidal properties, making it a potential candidate for use in pest control.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (S)-4-(2-Methyl-butoxy)-phenylamine is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory and painful conditions. However, one of the limitations of the compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are many potential future directions for research on (S)-4-(2-Methyl-butoxy)-phenylamine. One area of interest is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another area of interest is the development of new insecticides based on the compound's insecticidal properties. Additionally, the compound's unique properties make it a promising candidate for use in materials science, and research in this area is also likely to continue in the future.
Méthodes De Synthèse
The synthesis of (S)-4-(2-Methyl-butoxy)-phenylamine involves a series of chemical reactions that are carried out under specific conditions. The process starts with the reaction of 2-methyl-1-butanol with sodium hydride to produce 2-methyl-1-butylsodium. This is then reacted with 4-nitrophenyl chloride to produce 4-nitrophenyl-2-methyl-1-butyl ether. The final step involves the reduction of the nitro group to an amine using a suitable reducing agent. The resulting product is (S)-4-(2-Methyl-butoxy)-phenylamine.
Applications De Recherche Scientifique
(S)-4-(2-Methyl-butoxy)-phenylamine has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, it has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In agrochemicals, it has been found to have insecticidal properties that can be used to control pests. In materials science, it has been found to have unique properties that make it suitable for use in the production of polymers and other materials.
Propriétés
IUPAC Name |
4-[(2S)-2-methylbutoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROCLXOXZQSXQJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)COC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(2-Methyl-butoxy)-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


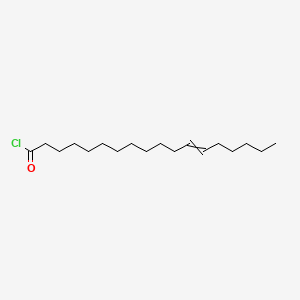
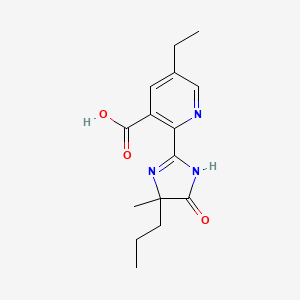
![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)
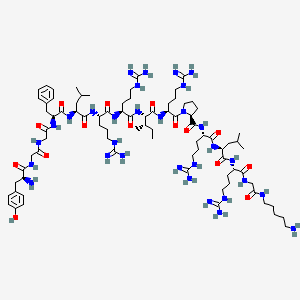
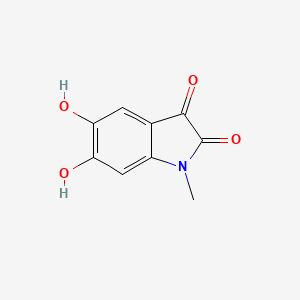
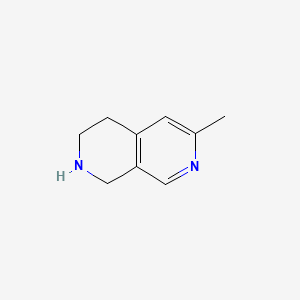
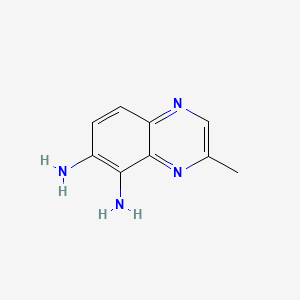
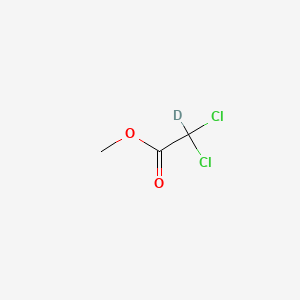
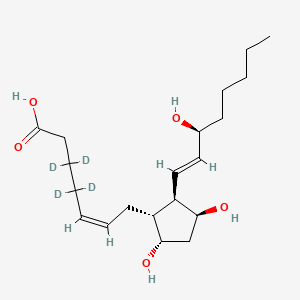
![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)
